molecular formula C23H24N2O3S B3573393 N~2~-benzyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-benzyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3573393
M. Wt: 408.5 g/mol
InChI Key: QLFRPNKMUQYUKT-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes benzyl, methylbenzyl, and phenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.

    Introduction of the Benzyl and Methylbenzyl Groups: The benzyl and methylbenzyl groups can be introduced through nucleophilic substitution reactions using benzyl chloride and 4-methylbenzyl chloride, respectively.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N2-benzyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or 4-methylbenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N~2~-benzyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    N~2~-benzyl-N-(4-methylbenzyl)glycinamide: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.

    N~2~-benzyl-N-(phenylsulfonyl)glycinamide: Lacks the 4-methylbenzyl group, which may affect its reactivity and applications.

Uniqueness

N~2~-benzyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three functional groups (benzyl, methylbenzyl, and phenylsulfonyl) attached to the glycinamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-19-12-14-20(15-13-19)16-24-23(26)18-25(17-21-8-4-2-5-9-21)29(27,28)22-10-6-3-7-11-22/h2-15H,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFRPNKMUQYUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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